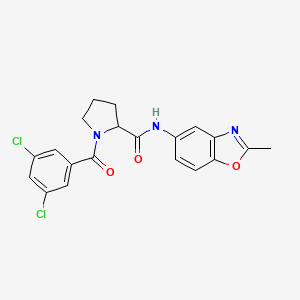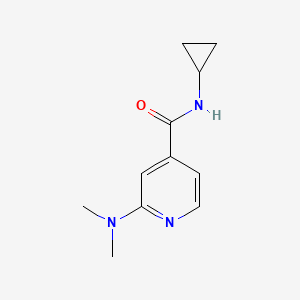
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide, also known as CDAP or CPDC, is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is a potent catalyst for a variety of chemical reactions, and it has been found to have a variety of potential applications in the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide is not fully understood, but it is believed to act as a Lewis acid catalyst, promoting the formation of reactive intermediates in chemical reactions. N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been found to be particularly effective for reactions involving carbonyl compounds, and it has been shown to have a high degree of enantioselectivity in many reactions.
Biochemical and Physiological Effects
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has not been extensively studied for its biochemical and physiological effects, but it has been found to be relatively non-toxic and biocompatible. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been shown to be stable under a wide range of conditions, making it a useful tool for many applications in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has several advantages for use in laboratory experiments. It is a highly effective catalyst for a variety of chemical reactions, and it has been found to be relatively non-toxic and biocompatible. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide is stable under a wide range of conditions, making it a useful tool for many applications in the laboratory. However, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide can be expensive to synthesize, and it may not be suitable for all types of chemical reactions.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide. One area of interest is the development of new synthetic methods using N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide as a catalyst. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide may have potential applications in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide and its potential applications in the field of organic synthesis and medicinal chemistry.
Conclusion
In conclusion, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide is a highly effective catalyst for a variety of chemical reactions, and it has potential applications in the development of new drugs and materials. While further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide and its potential applications, it is clear that this compound has significant potential for use in the laboratory and in the development of new treatments for a variety of diseases.
Synthesemethoden
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-(dimethylamino)pyridine-4-carboxylic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-(dimethylamino)pyridine-4-carboxylic acid with cyclopropyl isocyanate in the presence of a base such as diisopropylethylamine. Both of these methods result in a high yield of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been found to be a highly effective catalyst for a variety of chemical reactions, including the synthesis of enantiopure compounds and the formation of carbon-carbon bonds. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been found to have potential applications in the development of new drugs, particularly for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14(2)10-7-8(5-6-12-10)11(15)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQCVUZFYPCJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)

![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
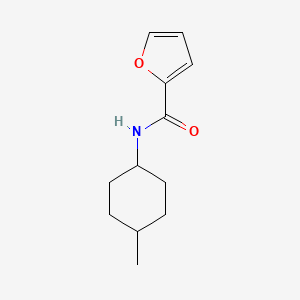

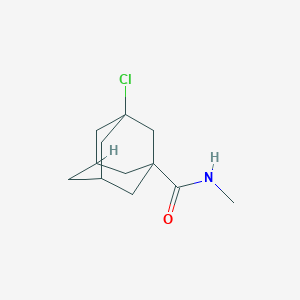
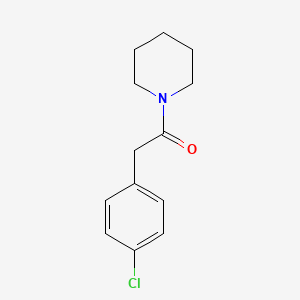
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
